Pentaglycine - 7093-67-6

Pentaglycine

Catalog Number: EVT-294655
CAS Number: 7093-67-6
Molecular Formula: C10H17N5O6
Molecular Weight: 303.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentaglycine, also known as glycyl-glycyl-glycyl-glycyl-glycine, is a pentapeptide consisting of five glycine residues linked by peptide bonds. It is a naturally occurring peptide found in the peptidoglycan layer of the bacterial cell wall, particularly in Staphylococcus aureus [, , , , , , ]. In these bacteria, pentaglycine forms the interpeptide bridge that crosslinks peptidoglycan strands, contributing to the rigidity and integrity of the cell wall.

  • Antimicrobial drug development: Scientists are exploring pentaglycine as a target for novel antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) [, , , ].
  • Immunological studies: Pentaglycine is investigated for its immunogenic properties and its potential use in developing diagnostic tools and vaccines [, , ].
  • Bioconjugation and protein engineering: Pentaglycine is utilized as a substrate in sortase-mediated ligation for protein modification and bioconjugation [, ].
  • Structural and biochemical studies: Researchers are studying the molecular interactions of pentaglycine with enzymes like lysostaphin and its role in bacterial cell wall synthesis and degradation [, , , , , , , ].
Source

Pentaglycine is primarily sourced from the peptidoglycan of bacterial cells, where it is synthesized as part of the biosynthetic pathway that forms the cell wall. In Staphylococcus aureus, specific enzymes known as Fem proteins (FemA, FemB, and FemX) are responsible for adding glycine residues to the peptide stem of peptidoglycan precursors, ultimately forming pentaglycine cross-links .

Classification

Pentaglycine is classified as a peptide, specifically a short-chain peptide due to its composition of five glycine amino acids. It falls under the broader category of amino acid derivatives and is categorized within biochemical compounds involved in bacterial cell wall synthesis.

Synthesis Analysis

Methods

The synthesis of pentaglycine occurs through enzymatic reactions involving specific peptidyl transferases. The process begins with the formation of a precursor molecule, N-acetylmuramyl-pentapeptide, which is synthesized in the cytoplasm from N-acetylglucosamine and other substrates . The addition of glycine residues occurs sequentially:

  1. Initial Formation: The N-acetylmuramyl-pentapeptide is synthesized through a series of enzymatic reactions catalyzed by Mur ligases.
  2. Glycine Addition: The Fem proteins sequentially add glycine residues to the stem peptide:
    • FemX adds the first glycine.
    • FemA adds the second and third glycines.
    • FemB adds the fourth and fifth glycines .

Technical Details

The enzymatic ligation method used for synthesizing pentaglycine allows for uniform conjugates without requiring extensive purification steps typical in chemical synthesis. This method has been applied in recombinant protein engineering to create pentaglycine-fused proteins using Escherichia coli expression systems .

Molecular Structure Analysis

Structure

Pentaglycine consists solely of glycine residues linked by peptide bonds, resulting in a linear structure. Each glycine contributes an amino group (-NH2) and a carboxyl group (-COOH), making it a simple yet flexible molecule.

Data

  • Molecular Formula: C₁₉H₃₉N₅O₁₁
  • Molecular Weight: Approximately 1252.55 Da for pentaglycine when incorporated into larger structures like peptidoglycan .
Chemical Reactions Analysis

Reactions

Pentaglycine participates in various biochemical reactions primarily related to peptidoglycan biosynthesis:

  1. Transpeptidation: Pentaglycine serves as a cross-linking agent between glycan chains, enhancing cell wall stability.
  2. Hydrolysis: Under certain conditions, pentaglycine can be cleaved by specific enzymes (e.g., lytic transglycosylases), leading to structural changes in peptidoglycan .

Technical Details

The reaction mechanisms involve both nucleophilic attacks and enzyme-substrate interactions that facilitate the formation and breaking of peptide bonds within the peptidoglycan matrix.

Mechanism of Action

Process

The mechanism by which pentaglycine contributes to bacterial cell wall integrity involves several key steps:

  1. Synthesis: Pentaglycine is synthesized from precursor molecules through enzymatic actions.
  2. Cross-Linking: It forms cross-links between adjacent glycan strands in peptidoglycan, creating a robust mesh-like structure that withstands internal osmotic pressure.
  3. Enzymatic Regulation: The activity of Fem proteins ensures that pentaglycine is added correctly, maintaining structural integrity during cell division and growth .

Data

Studies have shown that Staphylococcus aureus strains lacking pentaglycine cross-links exhibit reduced viability due to their inability to withstand turgor pressure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pentaglycine is typically found as a white crystalline powder when isolated.
  • Solubility: It is soluble in water due to its polar nature.

Chemical Properties

  • Stability: Pentaglycine is stable under physiological conditions but can be hydrolyzed by specific enzymes.
  • Reactivity: It participates readily in peptide bond formation and hydrolysis reactions.

Relevant data indicate that pentaglycine's molecular interactions contribute significantly to its role in bacterial cell wall architecture.

Applications

Scientific Uses

Pentaglycine has several significant applications in scientific research:

  1. Antibiotic Development: Understanding its role in peptidoglycan synthesis aids in developing new antibiotics targeting bacterial cell walls.
  2. Protein Engineering: Its unique properties are utilized in recombinant DNA technology for creating novel proteins with specific functionalities .
  3. Cell Biology Studies: Research on pentaglycine provides insights into bacterial growth mechanisms and resistance strategies against antibiotics.
Biosynthesis Pathways of Pentaglycine Cross-Bridges in *Staphylococcus aureus*

Enzymatic Machinery: Role of FemXAB Protein Family in Sequential Glycine Addition

The pentaglycine cross-bridge, a defining feature of Staphylococcus aureus peptidoglycan, is synthesized by a trio of non-ribosomal peptidyl transferases: FemX, FemA, and FemB. These enzymes operate with strict positional specificity, sequentially adding glycine residues to the ε-amino group of lysine within the peptidoglycan stem peptide. FemX (also termed FmhB) catalyzes the incorporation of the first glycine residue onto lipid-linked precursor Lipid II, forming lipid II-Gly¹. FemA subsequently adds the second and third glycines, yielding lipid II-Gly³, while FemB completes the bridge by incorporating the fourth and fifth glycines, resulting in the mature pentaglycine-modified lipid II (lipid II-Gly⁵) [1] [6].

This sequential action is non-redundant. Biochemical studies demonstrate that FemA cannot substitute for FemB, and vice versa. Mutations truncating FemA result in peptidoglycan predominantly containing monoglycine bridges, phenocopying femAB double mutants, confirming FemA's exclusive role in Gly² and Gly³ addition [3]. Similarly, FemB shows absolute specificity for lipid II-Gly³ as its acceptor substrate [6]. Structural analysis suggests key residues within the FemA transferase pocket and α6 helix, potentially involved in tRNA binding, are critical for activity but not membrane localization [1].

Table 1: Fem Family Enzymes and Their Specific Roles in Pentaglycine Synthesis

EnzymeGeneGlycine Residues AddedEssentialityPrimary Acceptor Substrate
FemXfmhBFirst (Gly¹)EssentialLipid II (unmodified)
FemAfemASecond & Third (Gly², Gly³)Conditionally essentialLipid II-Gly¹
FemBfemBFourth & Fifth (Gly⁴, Gly⁵)Conditionally essentialLipid II-Gly³

tRNA-Dependent Glycine Incorporation: Glycyl-tRNA as a Substrate Donor

Unlike ribosomal protein synthesis, pentaglycine bridge assembly utilizes glycyl-tRNA as the direct glycine donor. This was established through in vitro reconstitution studies where purified Fem proteins (His-tagged FemA, FemB, FemX), staphylococcal tRNA, glycyl-tRNA synthetase, ATP, and glycine were essential for synthesizing the complete pentaglycine chain on lipid II precursors [6]. Each Fem enzyme catalyzes a peptidyl transfer reaction:

  • FemX: Gly-tRNA + Lipid II → Lipid II-Gly¹ + tRNA
  • FemA: Gly-tRNA + Lipid II-Gly¹ → Lipid II-Gly³ + tRNA (two sequential additions)
  • FemB: Gly-tRNA + Lipid II-Gly³ → Lipid II-Gly⁵ + tRNA (two sequential additions)

The directionality of glycine addition (N-terminus to C-terminus) is opposite to ribosomal protein synthesis. The system demonstrates specificity for glycyl-tRNA; other aminoacyl-tRNAs do not function as substrates. In vitro assays revealed that while FemX, FemA, and FemB can function independently, the presence of all three enzymes optimizes the rate of complete pentaglycine bridge formation [6]. No canonical membrane-targeting domains are present in these enzymes, yet they localize to the membrane, likely interacting with their lipid-bound substrates.

Lipid II Precursor Modifications: Integration of Pentaglycine into Peptidoglycan

Pentaglycine bridge assembly occurs on the membrane-bound peptidoglycan precursor, Lipid II. Lipid II consists of a disaccharide (N-acetylglucosamine (GlcNAc)-N-acetylmuramic acid (MurNAc)) linked to a C₅₅ undecaprenyl pyrophosphate lipid carrier. The MurNAc moiety carries a pentapeptide stem (L-Ala-ᴅ-iGln-L-Lys-ᴅ-Ala-ᴅ-Ala). FemXAB modifications target the ε-amino group of the lysine within this stem peptide [6] [8].

  • Initial Substrate: FemX utilizes the unmodified Lipid II (MurNAc-pentapeptide-GlcNAc-PP-C₅₅) as its acceptor.
  • Sequential Modification: FemX adds Gly¹, generating Lipid II-Gly¹. FemA then uses Lipid II-Gly¹ to add Gly² and Gly³, forming Lipid II-Gly³. FemB finally acts on Lipid II-Gly³ to add Gly⁴ and Gly⁵, completing Lipid II-Gly⁵ [6].
  • Translocation and Polymerization: Once modified with the pentaglycine branch, Lipid II-Gly⁵ is translocated across the cytoplasmic membrane (flipped) to the outer surface. Here, glycosyltransferases (GTs) polymerize the glycan chains (forming [GlcNAc-β(1,4)-MurNAc-β(1,4)]ₙ), and transpeptidases (TPs) crosslink the peptide stems. Crucially, the pentaglycine branch serves as the nucleophile in the cross-linking reaction. The terminal glycine amine (Gly⁵-NH₂) attacks the carbonyl carbon of the penultimate ᴅ-Ala (ᴅ-Ala⁴) of an adjacent stem peptide, forming a peptide bond and releasing the terminal ᴅ-Ala (ᴅ-Ala⁵) [1] [4].

Table 2: Lipid II Acceptor Specificity for Fem Enzymes

Fem EnzymeAcceptor SubstrateProduct FormedKey Function in Cross-Bridge
FemXUnmodified Lipid II (Stem peptide: L-Ala-ᴅ-iGln-L-Lys-ᴅ-Ala-ᴅ-Ala)Lipid II-Gly¹Initiates cross-bridge formation
FemALipid II-Gly¹Lipid II-Gly³Elongates the cross-bridge
FemBLipid II-Gly³Lipid II-Gly⁵Completes the pentaglycine cross-bridge

Genetic Essentiality of femAB Operon: Conditional Mutant Phenotypes and Compensatory Mechanisms

The essentiality of the femAB operon in S. aureus has been reassessed. While early transposon mutagenesis suggested femA and femB were non-essential (albeit causing severe growth defects), recent studies using conditional mutants demonstrate that femAB is indispensable for viability in the absence of suppressor mutations.

  • Conditional Mutant Lethality: Construction of an IPTG-regulated femAB operon in CA-MRSA strain MW2 (MW2-iFemAB) and HA-MRSA strain COL (COL-iFemAB) revealed no growth in the absence of the inducer IPTG. Severe loss of viability (CFUs) was confirmed, indicating lethality upon femAB depletion. Cis-complementation with a cadmium-inducible femAB plasmid restored growth, confirming the phenotype resulted specifically from femAB loss [1] [2].
  • Phenotypic Consequences of Depletion: Depletion of FemAB leads to:
  • Accumulation of the FemA substrate (monomeric pentapeptide substituted with a single glycine - Lipid II-Gly¹/Muropeptide peak 4).
  • Absence of pentaglycine-substituted monomer (peak 5) and complete loss of higher-order crosslinked muropeptides (dimers, trimers, tetramers).
  • Gross morphological defects: Formation of pseudomulticellular clusters (46.7 ± 9.9% of septating cells) with multiple, often perpendicular septa, aberrant DNA segregation, and eventual cell lysis due to membrane rupture.
  • Rescue by Osmotic Support: The lethal phenotype was significantly mitigated by drastically increasing medium osmolarity (e.g., with sucrose or NaCl), indicating the primary defect is an inability to withstand internal turgor pressure due to loss of crosslinking [1] [2].
  • Compensatory Mechanisms in Historical Mutants: Earlier viable femAB null mutants (e.g., AS145) likely possessed compensatory mutations (chr). Transcriptional profiling of a cis-complemented *femAB strain (BB1305, derived from AS145 but expressing wild-type femAB) revealed extensive metabolic adaptations enabling survival under compromised cell wall synthesis:
  • Upregulation of osmoprotectant transporters (e.g., for glycerol, glycine betaine - opuD) to counteract turgor pressure.
  • Upregulation of the arginine deiminase pathway (arcABCD operon) as an alternative route for ATP generation.
  • Alterations in nitrogen metabolism.
  • Enhanced expression of virulence factors associated with premature activation of global regulators (sae, sarA, agr).
  • Slightly increased glycan chain length, potentially compensating for reduced cross-linking. These adaptations incur a fitness cost, manifesting as a permanently reduced growth rate and temperature sensitivity even after femAB restoration [7].

This demonstrates that while the femAB operon is genetically essential, S. aureus possesses remarkable metabolic plasticity to bypass the lethality through complex, fitness-reducing adaptations that alleviate turgor pressure and rewire energy metabolism.

Table 3: Phenotypes of Staphylococcus aureus femAB Mutants

Mutant TypeViabilityPeptidoglycan PhenotypeMorphological DefectsCompensatory Mechanisms
Conditional Depletion (e.g., MW2-iFemAB -IPTG)Non-viableAccumulation of Lipid II-Gly¹/muropeptide peak 4; Loss of Gly⁵ and crosslinked muropeptidesPseudomulticellular clusters, aberrant septation, lysisNone (Lethal without suppressor)
Historical Null Mutant (e.g., AS145)Viable (with suppressors)Predominantly monoglycine bridges; Reduced crosslinkingEnlarged cells, impaired divisionUpregulated osmoprotectant uptake, altered nitrogen metabolism, arginine deiminase pathway, longer glycan chains
Cis-Complemented Mutant (e.g., BB1305)ViableRestored pentaglycine bridges and crosslinkingNormal cell size and separationRetained compensatory (chr) mutations causing reduced growth rate, temperature sensitivity

Properties

CAS Number

7093-67-6

Product Name

Pentaglycine

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

Molecular Formula

C10H17N5O6

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21)

InChI Key

MXHCPCSDRGLRER-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

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